molecular formula C22H29NO5 B11510540 6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11510540
M. Wt: 387.5 g/mol
InChI Key: ZXXPIPZAGCPUTH-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple methoxy and ethoxy groups attached to its aromatic ring and isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with diethylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and isoquinoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions include various quinoline and dihydro derivatives, which can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline

Uniqueness

What sets 6,7-Diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

6,7-diethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C22H29NO5/c1-6-27-17-10-14-8-9-23-21(16(14)13-18(17)28-7-2)15-11-19(24-3)22(26-5)20(12-15)25-4/h10-13,21,23H,6-9H2,1-5H3

InChI Key

ZXXPIPZAGCPUTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)OC)OC)OC)OCC

Origin of Product

United States

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